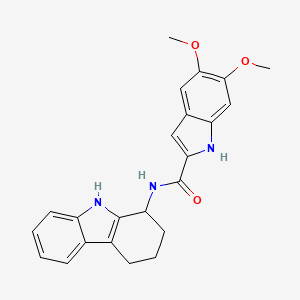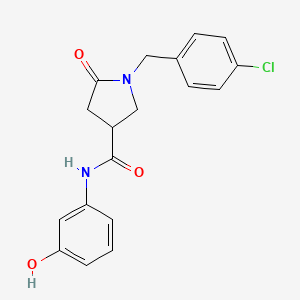![molecular formula C21H23N3O5 B11010339 N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010339.png)
N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , is a complex organic molecule with diverse applications. Its chemical structure consists of a pyrrolidine ring fused with an aromatic phenyl group, acetylamino substituent, and methoxy groups. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:
Suzuki-Miyaura Cross-Coupling Reaction:
- Large-scale production of Compound X involves optimizing the Suzuki-Miyaura reaction in batch or continuous flow processes.
- Precursor boronic acid esters are commercially available or can be synthesized in-house.
Chemical Reactions Analysis
Reactivity:
- Compound X undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding ketone.
Reduction: Reduction of the carbonyl group yields a secondary amine.
Substitution: The acetylamino group can be substituted with other functional groups.
- Common reagents include palladium catalysts, base, and oxidants.
- The major products depend on the specific reaction conditions:
Oxidation: Ketone derivatives.
Reduction: Secondary amine analogs.
Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
Medicine: Compound X exhibits promising pharmacological properties, including potential antitumor and anti-inflammatory effects.
Chemistry: It serves as a versatile building block for designing novel organic molecules.
Biology: Researchers explore its interactions with cellular targets and potential therapeutic applications.
Mechanism of Action
- Compound X’s mechanism of action involves:
Target Binding: It interacts with specific receptors or enzymes.
Pathway Modulation: Influences cellular pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Unique Features: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds:
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)22-15-4-6-16(7-5-15)23-21(27)14-10-20(26)24(12-14)18-9-8-17(28-2)11-19(18)29-3/h4-9,11,14H,10,12H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
XHQYABWZAFPCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B11010263.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11010266.png)
![(4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11010267.png)
![N-[(4-bromophenyl)sulfonyl]-L-serine](/img/structure/B11010276.png)

![1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010286.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010290.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010291.png)
![1-(4-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010298.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010314.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide](/img/structure/B11010331.png)
![Dimethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11010333.png)
![Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010334.png)
